Cas no 128196-02-1 ((R)-(-)-Citalopram)

(R)-(-)-Citalopram 化学的及び物理的性質
名前と識別子
-
- 5-Isobenzofurancarbonitrile,1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-, (1R)-
- (R)-(-)-CITALOPRAM
- (-)-Citalopram
- (R)-(-)-3-(5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine
- (R)-2-Phenylpropi
- (R)-2-phenylpropionamide
- (R)-2-Phenyl-propionsaeure-amid
- (R)-citalopram
- 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid
- AG-D-83089
- Benzeneacetamide, a-methyl-, (aR)-
- Hydratropamide,(R)-(-)- (8CI)
- R(-)citalopram
- R(-)-citalopram
- R-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid
- R-citalopram
- BDBM86046
- DTXSID201317195
- PDSP1_001303
- HMS2231B13
- (R)-1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- NCGC00389194-01
- SMR000550474
- Q27116962
- Citalopram, (R)-
- 5-Isobenzofurancarbonitrile, 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-, (1R)-
- UNII-1TH2C9NJHL
- 128196-02-1
- AKOS015914557
- EN300-49846
- BIDD:PXR0176
- (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
- HMS3369A13
- CHEBI:36792
- (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
- 1TH2C9NJHL
- SCHEMBL13235283
- PDSP2_001287
- CHEMBL399730
- MLS001165696
- BIDD:GT0160
- (R)-(-)-Citalopram
-
- インチ: InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
- InChIKey: WSEQXVZVJXJVFP-FQEVSTJZSA-N
- ほほえんだ: CN(CCC[C@]1(OCC2C=C(C=CC1=2)C#N)C1C=CC(F)=CC=1)C
計算された属性
- せいみつぶんしりょう: 324.16393
- どういたいしつりょう: 324.164
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 36.3A^2
じっけんとくせい
- PSA: 36.26
- LogP: 3.81298
(R)-(-)-Citalopram 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-49846-1.0g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 1g |
$633.0 | 2023-06-02 | ||
Enamine | EN300-49846-0.5g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 0.5g |
$608.0 | 2023-06-02 | ||
Enamine | EN300-49846-0.05g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 0.05g |
$532.0 | 2023-06-02 | ||
Enamine | EN300-49846-2.5g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 2.5g |
$1238.0 | 2023-06-02 | ||
Enamine | EN300-49846-10.0g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 10g |
$2718.0 | 2023-06-02 | ||
TRC | C504815-1mg |
(R)-(-)-Citalopram |
128196-02-1 | 1mg |
$ 293.00 | 2023-04-17 | ||
A2B Chem LLC | AE33222-25mg |
(R)-(-)-CITALOPRAM |
128196-02-1 | 25mg |
$1300.00 | 2024-04-20 | ||
TRC | C504815-2.5mg |
(R)-(-)-Citalopram |
128196-02-1 | 2.5mg |
$ 540.00 | 2023-04-17 | ||
Enamine | EN300-49846-0.25g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 0.25g |
$583.0 | 2023-06-02 | ||
Enamine | EN300-49846-0.1g |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
128196-02-1 | 0.1g |
$558.0 | 2023-06-02 |
(R)-(-)-Citalopram 関連文献
-
Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Dana Ameen,Timothy J. Snape Med. Chem. Commun. 2013 4 893
-
Xinyu Yu,Jia Luo,Lijun Chen,Chengxiang Zhang,Rutan Zhang,Qi Hu,Shanlei Qiao,Lei Li RSC Adv. 2015 5 69800
-
Javad Tashkhourian,Mina Afsharinejad New J. Chem. 2017 41 13881
-
Shaopeng Zhang,Huanhuan Wang,Jian Tang,Wei Wang,Weihua Tang Anal. Methods 2014 6 2034
-
Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677
-
Ramasamy Anandhan,Mandapati Bhargava Reddy,Murugesan Sasikumar New J. Chem. 2019 43 15052
-
Hui Zhi,Danielle T. Webb,Jerald L. Schnoor,Dana W. Kolpin,Rebecca D. Klaper,Luke R. Iwanowicz,Gregory H. LeFevre Environ. Sci.: Water Res. Technol. 2022 8 1408
-
10. Amino-terminated hyper-branched polyamidoamine polymer grafted magnetic graphene oxide nanosheets as an efficient sorbent for the extraction of selective serotonin reuptake inhibitors from plasma samplesZahra Lotfi,Hassan Zavvar Mousavi,S. Maryam Sajjadi Anal. Methods 2017 9 4504
(R)-(-)-Citalopramに関する追加情報
Introduction to (R)-(-)-Citalopram and Its CAS No. 128196-02-1
Compound with the CAS number 128196-02-1 is a significant entity in the field of pharmaceutical chemistry, particularly known for its relationship to the widely recognized antidepressant drug, (R)-(-)-Citalopram. This compound is a stereoisomer of citalopram, which has garnered considerable attention due to its unique pharmacological properties and therapeutic applications. The detailed exploration of this compound not only sheds light on its chemical structure but also delves into its biological activity, mechanism of action, and recent advancements in research.
The chemical structure of (R)-(-)-Citalopram is characterized by a bicyclic piperazine ring system linked to a benzene ring, with an amine group and a chiral center at the stereogenic carbon. This configuration is crucial for its pharmacological effects, as the stereochemistry of the molecule plays a pivotal role in determining its biological activity. The CAS number 128196-02-1 specifically identifies this enantiomer, distinguishing it from other stereoisomers such as the (S)-(+)-enantiomer, which is less active or inactive in terms of therapeutic efficacy.
In recent years, there has been a surge in research focused on understanding the pharmacological mechanisms of (R)-(-)-Citalopram. Studies have indicated that this compound exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This mechanism is similar to other selective serotonin reuptake inhibitors (SSRIs), but the stereochemical purity of (R)-(-)-Citalopram offers several advantages in terms of efficacy and reduced side effects.
One of the most compelling aspects of (R)-(-)-Citalopram is its potential for developing more targeted and effective treatments for mental health disorders. Research has shown that the (R)-enantiomer may have a higher affinity for serotonin receptors compared to the (S)-enantiomer, leading to improved therapeutic outcomes. This has prompted investigations into optimizing drug formulations that utilize this enantiomer exclusively or in higher concentrations.
The synthesis and characterization of compounds like (R)-(-)-Citalopram with CAS number 128196-02-1 have been facilitated by advancements in chiral synthesis techniques. These methods allow for the precise control of stereochemistry during drug production, ensuring high purity and efficacy. The development of asymmetric catalysis and biocatalytic processes has been particularly instrumental in achieving these milestones.
Recent clinical trials have highlighted the promising potential of (R)-(-)-Citalopram in treating various psychiatric disorders beyond depression. Studies have explored its efficacy in managing anxiety disorders, obsessive-compulsive disorder (OCD), and even some neurodegenerative conditions. The compound's ability to modulate serotonin levels not only addresses mood disorders but also interacts with other neurotransmitter systems, making it a versatile therapeutic agent.
The pharmacokinetic profile of (R)-(-)-Citalopram is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing dosing regimens and minimizing adverse effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to gain detailed insights into these processes.
In conclusion, the compound identified by CAS number 128196-02-1, known as (R)-(-)-Citalopram, represents a significant advancement in pharmaceutical chemistry. Its unique stereochemistry and potent pharmacological effects make it a valuable tool in the treatment of various mental health disorders. Ongoing research continues to uncover new applications and improve our understanding of its mechanisms of action, paving the way for more effective and targeted therapies.
128196-02-1 ((R)-(-)-Citalopram) 関連製品
- 411221-53-9(3-Hydroxy Citalopram)
- 63284-72-0(Citalopram N-Oxide)
- 62498-69-5(didemethylcitalopram)
- 59729-33-8(1-3-(dimethylamino)propyl-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile)
- 219861-08-2((S)-Citalopram Oxalate)
- 917482-45-2((S)-Citalopram N-Oxide)
- 144025-14-9(Desmethylcitalopram)
- 128196-01-0((S)-Citalopram)
- 219861-53-7((R)-Citalopram Oxalate)
- 62498-67-3(Desmethylcitalopram)



